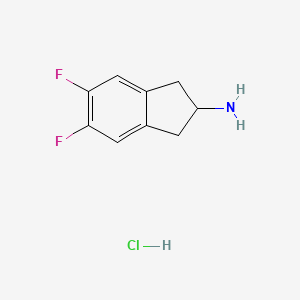
5,6-Difluoro-indan-2-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de 5,6-difluoroindan-2-ylamine : est un composé chimique de formule moléculaire C9H9F2N·HCl. Il s’agit d’un dérivé de l’indane, un composé organique bicyclique, et contient deux atomes de fluor aux positions 5 et 6 du cycle indane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de 5,6-difluoroindan-2-ylamine implique généralement les étapes suivantes :
Amination : La conversion de l’indane fluoré en 5,6-difluoroindan-2-ylamine peut être réalisée à l’aide de réactions d’amination avec des réactifs comme l’ammoniac ou les amines primaires dans des conditions appropriées.
Formation du chlorhydrate : La dernière étape implique la formation du sel chlorhydrate en faisant réagir l’amine avec de l’acide chlorhydrique.
Méthodes de production industrielle : La production industrielle du chlorhydrate de 5,6-difluoroindan-2-ylamine peut impliquer des processus de fluoration et d’amination à grande échelle, suivis d’une purification et d’une cristallisation pour obtenir le sel chlorhydrate à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le chlorhydrate de 5,6-difluoroindan-2-ylamine peut subir des réactions d’oxydation pour former des oxydes ou des quinones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites correspondantes, telles que les amines ou les alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de fluor peuvent être remplacés par d’autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Formation d’oxydes ou de quinones.
Réduction : Formation d’amines ou d’alcools réduits.
Substitution : Formation de dérivés d’indane substitués.
Applications De Recherche Scientifique
Chimie : Le chlorhydrate de 5,6-difluoroindan-2-ylamine est utilisé comme élément constitutif en synthèse organique pour la préparation de divers composés fluorés. Sa structure unique le rend précieux pour l’étude des effets de la substitution par le fluor sur la réactivité chimique et les propriétés.
Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions des molécules fluorées avec les systèmes biologiques. Il peut servir de sonde pour étudier le rôle du fluor dans les interactions médicament-récepteur et l’activité enzymatique.
Médecine : Le composé présente des applications potentielles en chimie médicinale pour le développement de nouveaux médicaments. Les composés fluorés sont connus pour leur stabilité métabolique et leur biodisponibilité accrues, ce qui en fait des candidats attrayants pour le développement de médicaments.
Industrie : Dans le secteur industriel, le chlorhydrate de 5,6-difluoroindan-2-ylamine peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté aux applications en science des matériaux et en chimie des polymères.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 5,6-difluoroindan-2-ylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. La présence d’atomes de fluor peut influencer l’affinité de liaison et la sélectivité du composé envers certains récepteurs ou enzymes. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Chlorhydrate de 5,6-difluoroindan-1-ylamine
- Chlorhydrate de 5,6-difluoroindan-3-ylamine
- Chlorhydrate de 5,6-difluoroindan-4-ylamine
Comparaison : Le chlorhydrate de 5,6-difluoroindan-2-ylamine est unique en raison du positionnement spécifique des atomes de fluor aux positions 5 et 6 du cycle indane. Ce positionnement peut influencer considérablement la réactivité chimique, l’activité biologique et les propriétés physiques du composé par rapport à d’autres composés similaires présentant des motifs de substitution par le fluor différents.
Propriétés
Formule moléculaire |
C9H10ClF2N |
|---|---|
Poids moléculaire |
205.63 g/mol |
Nom IUPAC |
5,6-difluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-3-5-1-7(12)2-6(5)4-9(8)11;/h3-4,7H,1-2,12H2;1H |
Clé InChI |
AWYTYXIPCLDPNO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC(=C(C=C21)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


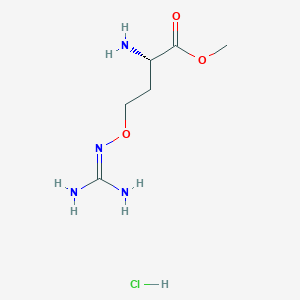
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728018.png)
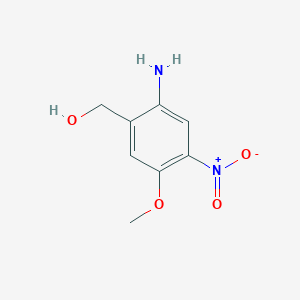
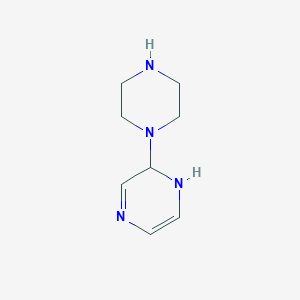
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
![[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B11728049.png)

![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11728079.png)
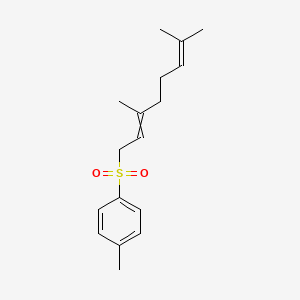
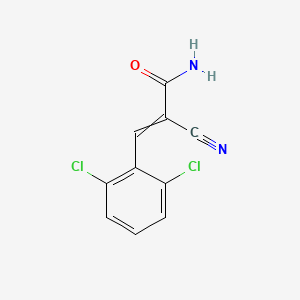
![1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one](/img/structure/B11728091.png)
